[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate
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Overview
Description
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxopyrrolidinyl moiety, and a carbamimidothioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Dioxopyrrolidinyl Moiety: This step involves the cyclization of a suitable precursor, such as a substituted succinic anhydride, under acidic or basic conditions to form the dioxopyrrolidinyl ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Formation of the Carbamimidothioate Linkage: This step involves the reaction of an isothiocyanate with an amine to form the carbamimidothioate linkage.
Coupling Reactions: The final step involves coupling the dioxopyrrolidinyl moiety with the fluorophenyl and carbamimidothioate intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism by which [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: can be compared with other similar compounds, such as:
Cetylpyridinium Chloride: Known for its antimicrobial properties, this compound shares structural similarities but differs in its specific functional groups and applications.
Domiphen Bromide: Another antimicrobial agent, it has a similar core structure but distinct substituents that confer different biological activities.
The uniqueness of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate lies in its specific combination of functional groups, which may offer unique interactions and applications not seen in other compounds.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-2-34-23-14-10-21(11-15-23)30-27(29-17-16-19-6-4-3-5-7-19)35-24-18-25(32)31(26(24)33)22-12-8-20(28)9-13-22/h3-15,24H,2,16-18H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNMBGHTWRBOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NCCC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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